

# A Comparative Analysis of the Physicochemical Properties of Shea Butter and Murumuru Butter

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## Compound of Interest

Compound Name: *BUTYROSPERMUM PARKII*  
(SHEA BUTTER)

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This guide provides a detailed comparative study of the physicochemical properties of shea butter (*Vitellaria paradoxa*) and murumuru butter (*Astrocaryum murumuru*). The data presented is compiled from various scientific sources and is intended to assist in the evaluation of these natural butters for applications in cosmetics, pharmaceuticals, and other scientific research. This document outlines the key differences in their fatty acid profiles, melting points, and other critical chemical characteristics, supported by standardized experimental protocols.

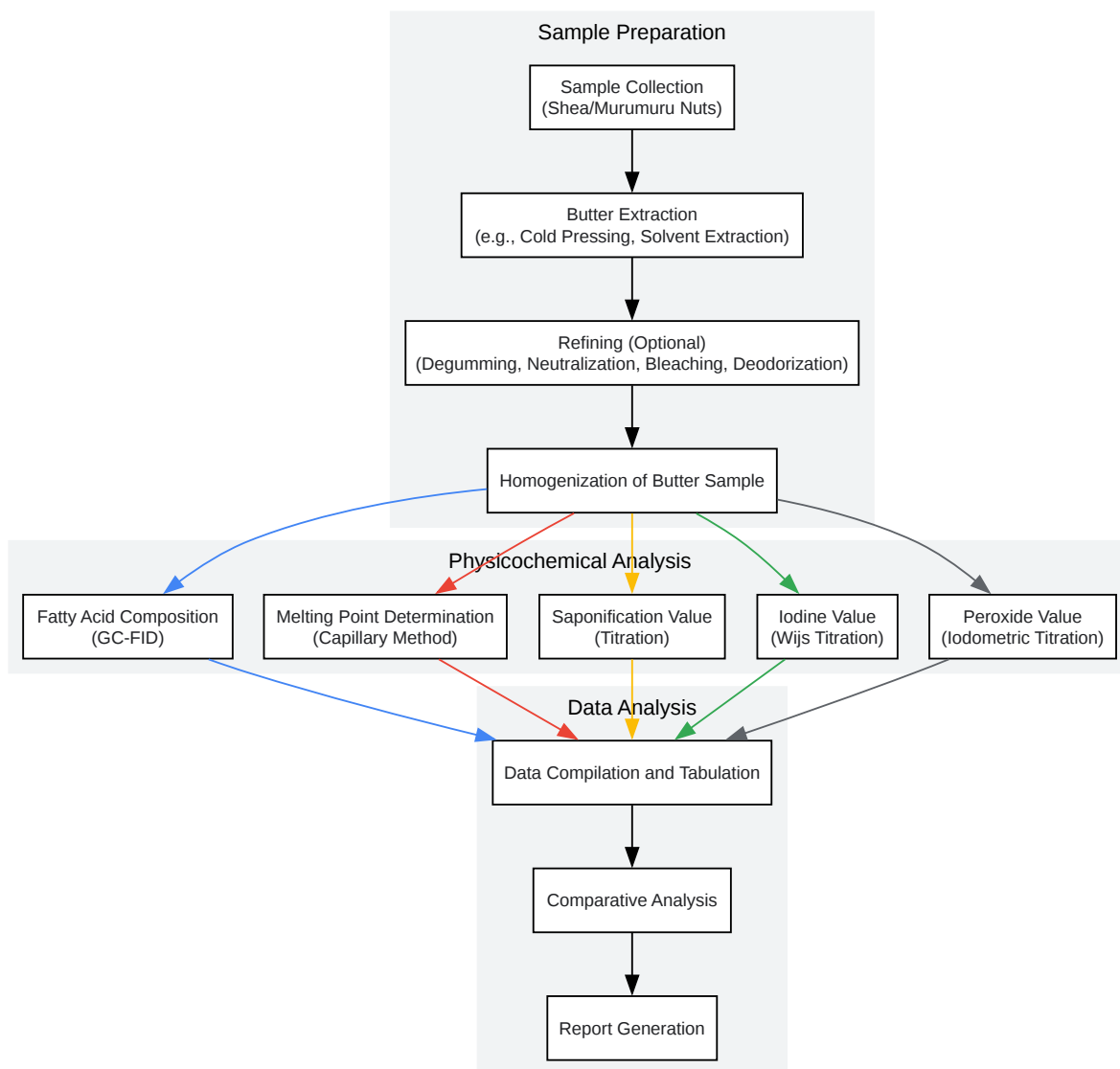
## Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of shea butter and murumuru butter. It is important to note that the values for natural products like these can vary depending on the geographical origin, extraction method (refined vs. unrefined), and storage conditions. The ranges provided reflect this natural variability.

Property	Shea Butter	Murumuru Butter
Fatty Acid Composition (%)		
Oleic Acid (C18:1)	34 - 62% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	13 - 15% <a href="#">[4]</a> <a href="#">[5]</a>
Stearic Acid (C18:0)	20 - 55.7% <a href="#">[1]</a> <a href="#">[6]</a>	8% <a href="#">[4]</a>
Palmitic Acid (C16:0)	1.9 - 10% <a href="#">[1]</a> <a href="#">[2]</a>	10% <a href="#">[4]</a>
Linoleic Acid (C18:2)	1 - 11% <a href="#">[1]</a> <a href="#">[3]</a>	4% <a href="#">[4]</a>
Lauric Acid (C12:0)	0% <a href="#">[3]</a>	40 - 48% <a href="#">[4]</a> <a href="#">[5]</a>
Myristic Acid (C14:0)	0% <a href="#">[3]</a>	12 - 26% <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point (°C)	31 - 48°C <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>	33 - 36°C <a href="#">[10]</a> <a href="#">[11]</a>
Saponification Value (mg KOH/g)	160 - 200 <a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a>	240 - 310 <a href="#">[14]</a> <a href="#">[15]</a>
Iodine Value (g I <sub>2</sub> /100g)	30 - 75 <a href="#">[1]</a> <a href="#">[13]</a>	18.1 - 25 <a href="#">[15]</a> <a href="#">[16]</a>
Peroxide Value (meq/kg)	< 10 (for food grade) <a href="#">[17]</a>	< 10 <a href="#">[15]</a>

## Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical analysis of natural butters like shea and murumuru butter.



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Physicochemical analysis workflow for natural butters.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on internationally recognized standards.

### Determination of Fatty Acid Composition by Gas Chromatography (Based on AOCS Official Method Ce 1a-13)

**Principle:** The fatty acid methyl esters (FAMES) of the butter sample are separated by capillary gas-liquid chromatography (GLC) based on their chain length, degree of unsaturation, and the geometry and position of double bonds.

**Methodology:**

- **Preparation of Fatty Acid Methyl Esters (FAMES):** A representative sample of the butter is saponified with methanolic sodium hydroxide, followed by methylation using boron trifluoride in methanol.
- **Gas Chromatograph Conditions:**
  - **Column:** A capillary column with a highly polar stationary phase (e.g., polyethylene glycol).
  - **Injector and Detector Temperature:** Set to appropriate temperatures to ensure volatilization without degradation.
  - **Oven Temperature Program:** A programmed temperature gradient is used to separate the FAMES.
  - **Carrier Gas:** Helium or hydrogen.
  - **Detector:** Flame Ionization Detector (FID).
- **Procedure:** A small volume of the prepared FAMES is injected into the gas chromatograph. The separated FAMES are detected by the FID, and the resulting chromatogram is used to identify and quantify the individual fatty acids by comparing their retention times and peak areas with those of known standards.

## Determination of Melting Point (Slip Point) (Based on AOCS Official Method Cc 3-25)

Principle: The slip point is the temperature at which a column of fat in an open capillary tube begins to rise under the pressure of a hydrostatic head of water.

Methodology:

- **Sample Preparation:** The butter sample is melted and filtered to remove impurities and moisture.
- **Capillary Tube Filling:** Clean capillary tubes are dipped into the melted sample, and a column of fat of a specified height is drawn in. The tubes are then chilled to solidify the fat.
- **Apparatus:** A beaker of water, a calibrated thermometer, and a means to heat the water bath at a controlled rate.
- **Procedure:** The chilled capillary tubes are attached to the thermometer, which is then suspended in the water bath. The bath is heated slowly and uniformly. The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip melting point.

## Determination of Saponification Value (Based on AOCS Official Method Cd 3-25)

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of fat. It is a measure of the average molecular weight of the fatty acids in the sample.

Methodology:

- **Reagents:** Standardized 0.5 M hydrochloric acid, alcoholic potassium hydroxide solution, and phenolphthalein indicator.
- **Procedure:** A known weight of the butter sample is refluxed with an excess of alcoholic KOH for a specified period to ensure complete saponification.

- Titration: After cooling, the excess KOH is titrated with the standardized hydrochloric acid solution using phenolphthalein as an indicator.
- Blank Determination: A blank titration is performed without the butter sample.
- Calculation: The saponification value is calculated from the difference between the blank and the sample titrations.

## Determination of Iodine Value (Based on ISO 3961 / AOCS Official Method Cd 1-25)

Principle: The iodine value is a measure of the degree of unsaturation of a fat and is expressed as the grams of iodine absorbed by 100 grams of the sample. The Wijs method, which uses iodine monochloride, is a common standard.

### Methodology:

- Reagents: Wijs solution (iodine monochloride in glacial acetic acid), potassium iodide solution, and standardized sodium thiosulfate solution.
- Procedure: A known weight of the butter sample is dissolved in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) and treated with a known excess of Wijs solution. The flask is then kept in the dark for a specified time to allow the halogen to react with the double bonds in the unsaturated fatty acids.
- Titration: After the reaction period, potassium iodide solution is added to the flask, which reacts with the excess Wijs solution to liberate iodine. The liberated iodine is then titrated with the standardized sodium thiosulfate solution.
- Blank Determination: A blank determination is carried out under the same conditions without the sample.
- Calculation: The iodine value is calculated from the difference in titration volumes between the blank and the sample.

## Determination of Peroxide Value (Based on ISO 3960 / AOCS Official Method Cd 8-53)

Principle: The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. It is an indicator of the freshness and stability of the fat.

### Methodology:

- **Reagents:** A solvent mixture (e.g., acetic acid-chloroform or isooctane-acetic acid), saturated potassium iodide solution, and standardized sodium thiosulfate solution.
- **Procedure:** A weighed amount of the butter sample is dissolved in the solvent mixture. A saturated solution of potassium iodide is then added. The peroxides present in the sample oxidize the potassium iodide, liberating free iodine.
- **Titration:** The liberated iodine is titrated with a standard solution of sodium thiosulfate until the yellow color almost disappears. A starch indicator is then added, and the titration is continued until the blue color disappears.
- **Blank Determination:** A blank titration is performed to account for any oxidizing substances in the reagents.
- **Calculation:** The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of fat (meq/kg).

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